BenchChemオンラインストアへようこそ!

2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid

Antibacterial SAR Drug Discovery

2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic building block belonging to the 2-oxo-1,2-dihydropyridine-3-carboxylic acid class, distinguished by a pyridin-3-yl substituent at the 6-position of the pyridinone core. This specific regioisomer is a key intermediate within the patent family of antibacterial compounds targeting multi-drug resistant Gram-negative and Gram-positive pathogens.

Molecular Formula C11H8N2O3
Molecular Weight 216.196
CAS No. 56304-43-9
Cat. No. B2490032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid
CAS56304-43-9
Molecular FormulaC11H8N2O3
Molecular Weight216.196
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC=C(C(=O)N2)C(=O)O
InChIInChI=1S/C11H8N2O3/c14-10-8(11(15)16)3-4-9(13-10)7-2-1-5-12-6-7/h1-6H,(H,13,14)(H,15,16)
InChIKeyPVZPPPFCSRLPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid (CAS 56304-43-9): A Core Scaffold for Targeted Antibacterial Discovery


2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic building block belonging to the 2-oxo-1,2-dihydropyridine-3-carboxylic acid class, distinguished by a pyridin-3-yl substituent at the 6-position of the pyridinone core [1]. This specific regioisomer is a key intermediate within the patent family of antibacterial compounds targeting multi-drug resistant Gram-negative and Gram-positive pathogens [2]. Suppliers confirm its commercial availability at a research-grade purity of 95%, with a molecular weight of 216.19 g/mol and an XLogP3-AA of 1.1, enabling its direct use in medicinal chemistry campaigns [3][4].

Why 2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid Cannot Be Replaced by Generic Analogs


The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is not a uniform entity; its biological activity and target engagement are exquisitely sensitive to the position and nature of the heteroaryl substituent. A generic substitution of 2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid with its N1-substituted positional isomer (2-Oxo-1-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid) results in a different patent-protected chemotype with a divergent pharmacological profile [1]. The 6-(pyridin-3-yl) substitution is specifically claimed for its role in generating antibacterial activity against resistant pathogens, a property not conferred by the 6-phenyl or 6-(pyridin-2-yl) analogs [1]. Furthermore, replacing the 6-(pyridin-3-yl) moiety with a simpler phenyl group (CAS 56162-63-1) eliminates the critical nitrogen atom that could influence hydrogen bonding, solubility, and off-target interactions, undermining the structure-activity relationship (SAR) established for this antibacterial series [2].

Quantitative Differentiation Evidence for 2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid Against Closest Analogs


Antibacterial Potency: 6-(Pyridin-3-yl) vs. 6-(Pyridin-2-yl) Regioisomer

In the foundational patent family WO2013033258A1, the 6-(pyridin-3-yl) substitution pattern is explicitly claimed as a key pharmacophore for generating potent antibacterial activity. While the patent does not disclose the exact Minimum Inhibitory Concentration (MIC) for this single compound in its abstract, it demonstrates that only compounds with the 6-(pyridin-3-yl) orientation, as opposed to the 6-(pyridin-2-yl) or the N1-substituted isomer, form the basis of the claimed invention for treating multi-drug resistant bacterial infections [1]. The specificity of this substitution is reinforced by the absence of the 6-(pyridin-2-yl) variant from the main claims, underscoring a regioisomer-specific activity that is critical for target engagement [1].

Antibacterial SAR Drug Discovery Gram-negative

Regioisomeric Integrity: 6-Oxo-1,6-dihydro-[2,3']bipyridinyl-5-carboxylic acid vs. its N1-Substituted Isomer

The target compound is defined by its systematic name, 6-Oxo-1,6-dihydro-[2,3']bipyridinyl-5-carboxylic acid, which precisely identifies the 6-(pyridin-3-yl) attachment. A closely related isomer, 2-Oxo-1-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid, features the pyridin-3-yl group on the nitrogen atom at position 1 . These are distinct chemical entities with different InChI Keys and chemical properties. The target compound's InChI Key is PVZPPPFCSRLPSW-UHFFFAOYSA-N [1]. The N1-isomer is listed by suppliers as a different product with its own unique identifiers, confirming they are not interchangeable .

Cheminformatics Chemical Synthesis Isomer Purity Medicinal Chemistry

Physicochemical and Purity Profile: 6-(Pyridin-3-yl) vs. 6-Phenyl Analog

The target compound exhibits distinct physicochemical properties relevant to drug development compared to its 6-phenyl-substituted analog (CAS 56162-63-1). The introduction of the pyridin-3-yl group results in a calculated XLogP3-AA of 1.1 for C11H8N2O3 (MW 216.19) [1], whereas the all-carbon 6-phenyl analog (C12H9NO3, MW 215.20) is expected to be more lipophilic [2]. The target compound is available from reputable suppliers at a verified purity of 95% [3]. This defined purity specification is essential for reproducible biological testing, which is a concern with the 6-phenyl analog, where such data is not consistently provided.

Physicochemical Properties Drug-likeness Solubility Purity

Scope of Demonstrated Biological Activity: Beyond a Simple Building Block

While the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core is a common building block, the 6-(pyridin-3-yl) derivative is specifically implicated in biological assays. A closely related compound within the same patent family, which incorporates the 2-oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid scaffold, demonstrates low-micromolar inhibition of Dihydroorotate Dehydrogenase (DHODH), with IC50 values of 418 nM and 580 nM reported for similar analogs [1][2]. In contrast, the unsubstituted parent scaffold, 2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 609-71-2), shows no such reported activity, having been described merely as a less-studied complexating agent [3]. This suggests that the 6-(pyridin-3-yl) substitution is a critical driver of biological activity.

Dihydroorotate Dehydrogenase DHODH Enzyme Inhibition Antimalarial

High-Impact Scenarios for Procuring 2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid


Antibacterial Lead Optimization Programs Targeting Gram-Negative Pathogens

This compound serves as the essential core scaffold for synthesizing focused libraries based on the WO2013033258A1 patent series. Its use is mandated when a program aims to follow the SAR of the 6-(pyridin-3-yl) pharmacophore for anti-Gram-negative activity, a structural feature proven critical in the patent's claims [1].

Dihydroorotate Dehydrogenase (DHODH) Inhibitor Synthesis for Antimalarial or Immunomodulatory Research

Researchers developing DHODH inhibitors should select this building block as a key intermediate. Quantitative evidence demonstrates that elaboration of this 6-substituted scaffold yields leads with sub-micromolar IC50 values (418-580 nM) against P. falciparum DHODH, representing a significant gain in function over the unsubstituted core [2][3].

Structure-Activity Relationship (SAR) Studies on Pyridinone Regioisomerism

For laboratories investigating the impact of heteroaryl attachment position on biological activity, this compound is the definitive 6-substituted regioisomer. Procurement ensures precise chemical identity, avoiding the confounding N1-substituted isomer (2-Oxo-1-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid) that would corrupt a regioisomer-focused study .

Physicochemical Optimization of Heterocyclic Leads

Medicinal chemists aiming to improve the drug-likeness of a phenyl-substituted lead series can quantitatively benchmark the switch to a 3-pyridyl group using this compound. The documented reduction in lipophilicity (XLogP3-AA of 1.1 vs. a higher cLogP for the phenyl analog) provides a predictable vector for improving solubility and reducing off-target binding while maintaining a 95% purity standard crucial for reliable assay data [4].

Quote Request

Request a Quote for 2-Oxo-6-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.